N,N-Dimethyl(nitrobenzyl)amine

Description

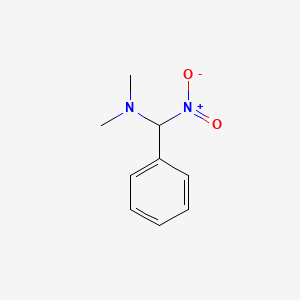

N,N-Dimethyl(nitrobenzyl)amine is a tertiary amine characterized by a nitro-substituted benzyl group attached to a dimethylamine moiety. Its chemical structure includes a nitro group (-NO₂) positioned on the aromatic ring, which significantly influences its electronic and steric properties. The compound is synthetically versatile, with applications in medicinal chemistry, catalysis, and bioreductive prodrug development. Key physicochemical properties include a molecular formula of C₈H₁₀N₂O₂, a molecular weight of 166.18 g/mol, and a pKa of approximately 11 for the tertiary amine group, which enhances its cell permeability .

Properties

CAS No. |

93805-56-2 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N,N-dimethyl-1-nitro-1-phenylmethanamine |

InChI |

InChI=1S/C9H12N2O2/c1-10(2)9(11(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

NJACXLNZLIIPJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl(nitrobenzyl)amine can be synthesized through several methods. One common approach involves the N-dimethylation of nitrobenzylamine using formaldehyde and formic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes. For example, the reaction of nitrobenzylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(nitrobenzyl)amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Oxidation: Formation of N,N-Dimethyl(aminobenzyl)amine.

Substitution: Formation of various substituted benzylamines.

Reduction: Formation of N,N-Dimethyl(aminobenzyl)amine.

Scientific Research Applications

N,N-Dimethyl(nitrobenzyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-Dimethyl(nitrobenzyl)amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Physicochemical Properties

- N,N-Dimethyl(nitrobenzyl)amine vs. Morpholine/Pyrrolidine Derivatives: The N,N-dimethyl group provides a pKa of ~11, making it more basic than morpholine derivatives (pKa ~8.36) but comparable to pyrrolidine analogs (pKa ~11). This higher basicity improves cell membrane penetration, as seen in SK-MEL2 melanoma cell assays, where dimethyl derivatives retained potent anti-proliferative activity, while morpholine analogs showed reduced efficacy due to lower permeability .

- Solubility and Stability :

The nitro group enhances electron-withdrawing effects, stabilizing the compound against oxidation. However, under radical oxidants (e.g., tert-butoxy radical), it exhibits a kinetic isotope effect (KIE) of 1.4 ± 0.7, lower than singlet oxygen-mediated oxidation (KIE = 3.06 ± 0.06), suggesting different degradation pathways .

Receptor Affinity and Pharmacological Effects

- Serotonin Receptor Modulation :

The N,N-dimethyl tertiary amine derivative of Lilly 110140 antagonizes serotonin depletion by 4-chloroamphetamine with prolonged efficacy (>48 hours post-dose). This activity is retained in dimethyl analogs but lost in bulkier substituents, highlighting the importance of steric compatibility . - 5-HT1A/5-HT2A Receptor Binding :

N,N-Dimethylation of primary amines enhances receptor affinity by 3–6 fold. For example, the dimethyl analog of compound 5 binds 5-HT1A with Ki = 3.5 nM, compared to Ki = 128 nM for the primary amine .

Key Data Tables

Table 2: Oxidation Kinetic Isotope Effects (KIEs)

| Oxidant | KIE (this compound) | Mechanism |

|---|---|---|

| Singlet Oxygen (¹O₂) | 3.06 ± 0.06 | Exciplex-mediated C–H cleavage |

| tert-Butoxy Radical (tBuO•) | 1.4 ± 0.7 | Electron/proton transfer |

Structure-Activity Relationships (SAR)

- Tertiary Amine vs. Secondary Amine :

N,N-Dimethylation enhances receptor binding (e.g., 5-HT1A Ki improvement from 128 nM to 3.5 nM) and prolongs pharmacological action . - Steric Effects: Bulky substituents (e.g., morpholine) reduce catalytic activity in organocatalysis by 50% due to steric hindrance and electrostatic repulsion .

- Nitro Group Position : Para-nitro substitution optimizes hypoxia selectivity in prodrugs, whereas meta-substitution diminishes activity .

Biological Activity

N,N-Dimethyl(nitrobenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. Research indicates that compounds with similar structures may act as inhibitors of phosphoinositide 3-kinases (PI3K), which play critical roles in cellular signaling pathways related to growth and metabolism.

Biological Activity Overview

- Inhibition of Cell Growth : this compound has shown promise as an inhibitor of cell proliferation in certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways that regulate cell cycle progression.

- Mutagenicity Studies : Related compounds have demonstrated mutagenic properties, suggesting that this compound may also possess similar characteristics. For instance, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen, exhibiting both methylating and benzylating activities .

- Interaction with DNA : Studies indicate that the compound may induce DNA damage through benzylation, leading to potential mutagenic effects. This has been supported by findings showing that related nitroso compounds can act as direct mutagens in bacterial assays .

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of this compound analogs revealed significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, including breast and colon cancer cells, demonstrating IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | PI3K inhibition |

| HT-29 (Colon) | 6.8 | Induction of apoptosis |

| A549 (Lung) | 4.5 | Cell cycle arrest |

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using Salmonella typhimurium strains TA98 and TA1535, this compound exhibited significant mutagenic activity, particularly when activated by liver enzymes.

| Compound | Mutagenicity (TA98/TA1535) | Activation Method |

|---|---|---|

| This compound | Positive | Liver S9 fraction |

| N-nitrosobenzylurea | Positive | Liver S9 fraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.